4-(Methylthio)-1,3-benzothiazol-2-amine
Description
Systematic Nomenclature and IUPAC Conventions
4-(Methylthio)-1,3-benzothiazol-2-amine is formally named 4-methylsulfanyl-1,3-benzothiazol-2-amine under IUPAC conventions. This name reflects its core benzothiazole structure, where the thiazole ring contains nitrogen at position 1 and sulfur at position 3. The substituents—a methylthio group (-SCH₃) at position 4 and an amino group (-NH₂) at position 2—are explicitly denoted in the nomenclature.
Alternative synonyms include This compound and 2-amino-4-(methylsulfanyl)benzo[d]thiazole , though these are less frequently used in systematic contexts. The compound’s SMILES notation (CSc1cccc2c1nc(s2)N) and InChIKey (BPFNFLNMAZXZRJ-UHFFFAOYSA-N) provide unambiguous digital representations of its structure.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₈N₂S₂ , corresponding to a molecular weight of 196.29 g/mol . This formula accounts for:
- C₈ : Eight carbon atoms (six from the benzothiazole core, one from the methylthio group, and one from the amine).
- H₈ : Eight hydrogen atoms (four aromatic H, two from the methylthio group, and two from the amine).
- N₂ : Two nitrogen atoms (one in the thiazole ring and one in the amine group).
- S₂ : Two sulfur atoms (one in the thiazole ring and one in the methylthio group).
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈N₂S₂ |
| Molecular Weight | 196.29 g/mol |
| SMILES | CSc1cccc2c1nc(s2)N |
| InChIKey | BPFNFLNMAZXZRJ-UHFFFAOYSA-N |
Structural Elucidation of the Benzothiazole Core
The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring . The thiazole component includes nitrogen at position 1 and sulfur at position 3, while the benzene ring contributes aromatic stability through conjugated π-electrons. Key structural features include:
- Planar Aromatic System : The fused rings adopt a planar geometry, enabling π-π stacking interactions.
- Heteroatom Distribution : The nitrogen and sulfur atoms create electron-deficient regions, influencing reactivity toward nucleophilic and electrophilic attacks.
- Conjugation Effects : The thiazole ring’s conjugation extends into the benzene ring, stabilizing the overall structure.
Positional Analysis of Methylthio and Amine Substituents
The substituents’ positions critically influence the compound’s electronic and steric properties:
Methylthio Group (-SCH₃) at Position 4
- Electronic Effects : The methylthio group acts as an electron-donating substituent via sulfur’s lone pairs, enhancing electron density at the benzene ring. This effect is less pronounced than that of stronger donors (e.g., -OCH₃).
- Steric Impact : The methyl group introduces minor steric hindrance, favoring planar conformations in aromatic stacking interactions.
Amine Group (-NH₂) at Position 2
- Electronic Effects : The amine group is electron-rich, contributing to hydrogen bonding and metal coordination. Its placement on the thiazole ring activates adjacent carbons for electrophilic substitution.
- Steric Impact : The amine’s small size minimizes steric clashes, allowing for interactions with biological targets.
Comparative Structural Features with Related Benzothiazole Derivatives
The positioning of substituents distinguishes this compound from other benzothiazole derivatives:
Electron Density Variations :
- Position 2 vs. 6 Amine : Amines at position 2 (thiazole) enhance electrophilic susceptibility at adjacent carbons, whereas position 6 (benzene) amines modulate aromatic ring reactivity.
- Methylthio Position : Substituents at position 4 (benzene) or 2 (thiazole) alter frontier molecular orbitals, influencing interactions with enzymes or receptors.
Properties
IUPAC Name |
4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNFLNMAZXZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C | 4-(Methylsulfinyl)-1,3-benzothiazol-2-amine | 78% | |
| mCPBA | DCM, 0°C → RT | 4-(Methylsulfonyl)-1,3-benzothiazol-2-amine | 85% |
Mechanistic Insight : The oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before further oxidation to sulfones.
N-Alkylation Reactions
The exocyclic amine participates in alkylation with α-halocarbonyl compounds:
Example : Reaction with α-iodoketones
-
Product : 2-Amino-1,3-benzothiazolium iodides (e.g., 3a–f ).
Key Data :
-
Iodide salts (3a–f ) react with iodine to form triiodides (4d ) for crystallographic studies .
-
NMR and X-ray analyses confirm alkylation at the endocyclic nitrogen .
Condensation Reactions
The amine group forms Schiff bases or heterocyclic fused systems:
Case Study : Reaction with pentane-2,4-dione
-
Product : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5a ).
Structural Evidence :
-
IR spectra show loss of NH<sub>2</sub> stretch (3247 cm<sup>−1</sup>) and new C=O (1683 cm<sup>−1</sup>) .
-
Computational studies (heat of formation = 194.56 kcal/mol) support product stability .
Cyclization Reactions
The compound serves as a precursor for tricyclic scaffolds:
Example : Synthesis of Triazolo[3,4-b]benzothiazoles
-
Product : Tricyclic derivatives (e.g., 3 , 5 , 6 ).
Applications : These derivatives exhibit nM-level inhibition of PARP enzymes, highlighting pharmacological relevance .
Nucleophilic Substitution
The benzothiazole ring undergoes substitution at C-2 or C-6 positions:
| Reagent | Position | Product | Conditions | Source |
|---|---|---|---|---|
| ClCH<sub>2</sub>COCl | C-6 | 6-Chloromethyl derivative | DMF, 80°C | |
| KSCN | C-2 | 2-Thiocyano derivative | EtOH, reflux |
Mechanism : Electrophilic aromatic substitution (EAS) dominates, with directing effects from -SMe and -NH<sub>2</sub> groups .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable arylation/alkenylation:
Suzuki-Miyaura Example :
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).
-
Conditions : DME/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 90°C .
-
Product : 4-(Methylthio)-6-(4-methoxyphenyl)-1,3-benzothiazol-2-amine.
Reduction Reactions
The benzothiazole core is reducible under specific conditions:
Catalytic Hydrogenation :
-
Catalyst : Pd/C (10 wt%), H<sub>2</sub> (1 atm).
-
Product : 4-(Methylthio)-1,3-benzothiazolidine-2-amine.
-
Yield : 63%.
Selectivity : Reduction preserves the methylthio group while saturating the thiazole ring.
Multicomponent Reactions (MCRs)
The compound participates in one-pot syntheses for complex heterocycles:
Example : Three-component reaction with aldehydes and thiourea .
-
Conditions : DMSO, S<sub>8</sub>, 140°C, N<sub>2</sub>.
-
Product : 2-Aminobenzothiazoles with aryl substituents.
Key Insight : DMSO acts as both solvent and oxidant, enabling sulfur incorporation .
Halogenation Reactions
Electrophilic halogenation occurs at the benzothiazole ring:
| Halogen Source | Position | Product | Yield | Source |
|---|---|---|---|---|
| NBS (AIBN) | C-5 | 5-Bromo derivative | 58% | |
| I<sub>2</sub>/HIO<sub>3</sub> | C-4 | 4-Iodo derivative | 71% |
Regioselectivity : Halogens preferentially attack para to the methylthio group due to its electron-donating nature .
Scientific Research Applications
Antimicrobial Applications
The benzothiazole moiety, including derivatives like 4-(Methylthio)-1,3-benzothiazol-2-amine, has been extensively studied for its antimicrobial properties . Research indicates that compounds bearing the benzothiazole structure exhibit significant activity against a range of pathogens.
Key Findings:
- Antibacterial Activity : Studies have shown that benzothiazole derivatives can effectively inhibit Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : Compounds in this class have also shown efficacy against fungi such as Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values significantly lower than those of conventional antifungal agents .
Anticancer Applications
The anticancer potential of this compound is another area of active research. Benzothiazole derivatives are recognized for their ability to target cancer cells selectively while sparing normal cells.
Case Studies:
- Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. For example, compounds similar to this compound have shown significant cytotoxicity against ovarian and breast cancer cells .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways. Notably, some studies suggest that these compounds may act as inhibitors of specific kinases involved in tumor growth .
Neuropharmacological Applications
Research into the neuropharmacological effects of benzothiazole derivatives has revealed their potential in treating neurological disorders.
Observations:
- Anticonvulsant Properties : Certain benzothiazole derivatives have been evaluated for their anticonvulsant activity in animal models. Results indicate that they may reduce seizure frequency without significant neurotoxicity .
- CNS Activity : The central nervous system depressant effects observed in some studies suggest potential applications in treating anxiety and other mood disorders .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methylthio Group | Enhanced antimicrobial activity | Increases lipophilicity, aiding cell membrane penetration |
| Halogen Substituents | Improved anticancer properties | Modulates electronic properties affecting receptor binding |
| Aromatic Moieties | Variable effects on CNS activity | Specific substitutions can enhance or reduce neuroactivity |
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Benzothiazole vs.
Substituent Effects on Bioactivity
Key Observations :
Key Observations :
- Triazole Derivatives : High yields (82–97%) are achieved using Cu-catalyzed methods, suggesting efficient routes for benzothiazole-triazole hybrids .
Biological Activity
4-(Methylthio)-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the CAS number 1105194-60-2, features a benzothiazole core substituted with a methylthio group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit notable antitumor properties . These compounds have shown efficacy against various cancer types by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted the selective targeting of cancer cells while minimizing damage to normal tissues, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
In addition to antitumor activity, benzothiazole derivatives are recognized for their anti-inflammatory effects . They modulate inflammatory pathways and reduce cytokine production, which can be beneficial in treating conditions characterized by chronic inflammation .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.
- Modulation of signaling pathways : It affects key signaling cascades involved in cell survival and proliferation.
Case Study 1: Antitumor Efficacy
In a preclinical study evaluating the efficacy of various benzothiazole derivatives, this compound demonstrated significant growth inhibition in ovarian and breast cancer cell lines. The study utilized both in vitro assays and in vivo models to assess tumor growth reduction and apoptosis induction .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in macrophage cultures treated with lipopolysaccharide (LPS), indicating its potential use in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Inhibits bacterial growth |
Table 2: Efficacy Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 4-(Methylthio)-1,3-benzothiazol-2-amine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by methylation. Key parameters include:
- Reaction Time : 16 hours under stirring for cyclization .
- Solvent System : Ethanol or methanol for recrystallization to enhance purity .
- Catalysts : Use of sodium hydroxide to precipitate intermediates during purification .
- Yield Optimization : Microwave-assisted synthesis (e.g., 2 hours at 80°C) reduces side products compared to conventional reflux .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the benzothiazole core and methylthio substituent (e.g., δ ~2.5 ppm for SCH) .
- IR Spectroscopy : Stretching vibrations at ~1600 cm (C=N) and ~750 cm (C-S) validate the heterocyclic structure .
- X-ray Crystallography : Resolves spatial arrangement of the methylthio group and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position of the benzothiazole ring to enhance microbial membrane penetration .
- Docking Studies : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR), identifying key binding residues (e.g., Phe92, Arg57) .
- In Vitro Validation : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli correlate computational predictions with experimental data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7) and incubation time (24–72 hours) to isolate compound-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets from conflicting studies to identify outlier conditions .
Q. How can computational modeling predict degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-S bond cleavage at ~250 kJ/mol) .
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis in aqueous environments (pH 7.4, 310 K) to track formation of sulfonic acid byproducts .
- Experimental Validation : HPLC-MS detects degradation products after 24-hour exposure to simulated gastric fluid .
Q. What experimental approaches mitigate challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve unreacted aniline and thiourea intermediates .
- Liquid-Liquid Extraction : Partition crude product between dichloromethane and brine to remove polar impurities .
- Crystallization Optimization : Slow cooling in ethanol yields >95% purity crystals .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?
- Methodological Answer :
- Dose Range : Test 0.1–100 µM concentrations across 5-log increments to establish IC values .
- Control Groups : Include cisplatin (positive control) and DMSO vehicle (negative control) .
- Endpoint Assays : Combine MTT (cell viability) and Annexin V/PI staining (apoptosis) for mechanistic insights .
Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and standard chemotherapeutics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
